

Using 4-methoxy-N-(1-phenylethyl)benzamide as a chiral intermediate

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Compound of Interest

Compound Name: 4-methoxy-N-(1-phenylethyl)benzamide

CAS No.: 68162-84-5

Cat. No.: B1305614

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Application Note: **4-Methoxy-N-(1-phenylethyl)benzamide** as a Chiral Auxiliary and Crystallization Template

Executive Summary

4-Methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5) is a robust chiral amide derived from the condensation of 4-methoxybenzoic acid (anisic acid) and 1-phenylethylamine. While often encountered as a derivative in the resolution of chiral amines, its utility extends significantly into asymmetric synthesis and structural analysis.

This guide details the use of this compound as:

- A Chiral Auxiliary in Directed Ortho-Metalation (DoM): Leveraging the amide group to direct stereoselective functionalization of the aromatic ring.
- A Crystallization Template: Facilitating the purification of chiral amines or acids via diastereomeric salt formation and subsequent amidation.

- A Precursor for Chiral Benzylamines: Via controlled reduction to secondary amines used in ligand synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Specification
IUPAC Name	4-methoxy-N-(1-phenylethyl)benzamide
Molecular Formula	C ₁₆ H ₁₇ NO ₂
Molecular Weight	255.31 g/mol
Chiral Center	C1 of the ethyl group (typically S or R)
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, MeOH; Low solubility in Water, Hexanes
Melting Point	118–120 °C (Enantiopure)
pKa (Amide NH)	~23 (Requires strong base for deprotonation)

Synthesis Protocol

The synthesis utilizes a standard Schotten-Baumann or anhydrous acylation approach. The anhydrous method is preferred for high-purity applications to avoid hydrolysis byproducts.

Reagents:

- 4-Methoxybenzoyl chloride (1.05 eq)
- (S)-(-)-1-Phenylethylamine (1.0 eq) [>99% ee]
- Triethylamine (1.2 eq)
- Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

- Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

).

- Charging: Add (S)-1-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) to DCM (100 mL). Cool the mixture to 0 °C in an ice bath.
- Addition: Dissolve 4-methoxybenzoyl chloride (17.9 g, 105 mmol) in DCM (30 mL). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5 °C.
 - Note: The reaction is exothermic. Control addition rate to prevent racemization (though unlikely for this amine) and impurity formation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Work-up:
 - Quench with 1M HCl (50 mL) to remove excess amine/TEA.
 - Wash organic layer with Sat. NaHCO₃ (50 mL) and Brine (50 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).
 - Yield: Typically 85–92%.
 - Appearance: Colorless needles.

Application: Diastereoselective Directed Ortho-Metalation (DoM)

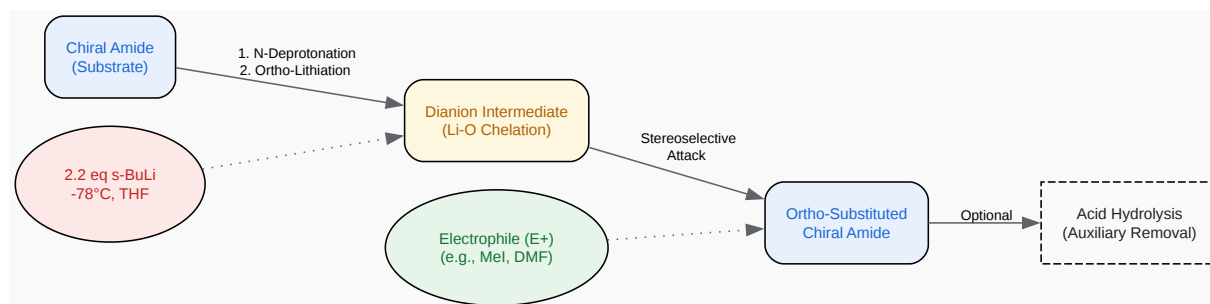
The amide moiety is a powerful Directed Metalation Group (DMG). By using a chiral amine auxiliary, the lithiation step can be rendered diastereoselective, allowing for the introduction of electrophiles at the ortho position with defined stereochemistry.

Mechanism: Since this is a secondary amide, 2 equivalents of organolithium are required.

- 1st Eq: Deprotonates the Nitrogen (forming the imidate anion).
- 2nd Eq: Coordinates to the imidate oxygen and deprotonates the ortho carbon (forming the dianion).
- Chiral Induction: The bulky chiral group on the nitrogen hinders one side of the planar dianion, forcing the electrophile to attack from the less sterically crowded face.

Protocol: Ortho-Methylation

- Inert Atmosphere: Flame-dry a Schlenk flask under Argon.
- Solvation: Dissolve **4-methoxy-N-(1-phenylethyl)benzamide** (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C.[1]
- Lithiation: Add sec-Butyllithium (2.2 mmol, 1.4 M in cyclohexane) dropwise.
 - Observation: Solution may turn bright yellow/orange (characteristic of the dianion).
 - Time: Stir at -78 °C for 1 hour.
- Electrophile Addition: Add Methyl Iodide (3.0 mmol) neat.
- Quench: Stir for 2 hours, allowing to warm to 0 °C. Quench with Sat. NH₄Cl.
- Result: The product, 4-methoxy-2-methyl-N-(1-phenylethyl)benzamide, is obtained. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or Chiral HPLC.



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Figure 1: Workflow for the diastereoselective ortho-lithiation of secondary benzamides.

Application: Chiral Resolution & Crystallography

This amide is highly crystalline. If the starting acid (4-methoxybenzoic acid analog) were chiral (e.g., substituted at the benzylic position) and racemic, coupling it with enantiopure (S)-1-phenylethylamine would create diastereomers.

- Separation: These diastereomers often have significantly different solubility profiles in Ethanol or Ethyl Acetate, allowing for separation by fractional crystallization.
- Absolute Configuration: The 1-phenylethylamine moiety serves as an internal reference. X-ray diffraction of the single crystal allows determination of the absolute configuration of the acid portion relative to the known amine center.

Data Summary: Crystallographic Parameters

Parameter	Value	Reference
Crystal System	Triclinic	[1]
Space Group	P1	[1]
Z (Molecules/Unit Cell)	2	[1]

| Key Interaction | Intermolecular N—H...O hydrogen bonds forming chains | [1] |

Analytical Standards & Quality Control

To validate the integrity of the chiral intermediate, use the following HPLC method. This separates the (

) and (

) diastereomers if racemization occurred, or if checking the optical purity of the starting amine.

HPLC Protocol:

- Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 μ m)
- Mobile Phase: Hexane : Isopropanol (90 : 10)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 254 nm
- Temperature: 25 °C
- Retention Times (Approx):
 - (S)-Amide: 12.5 min
 - (R)-Amide: 15.2 min

References

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